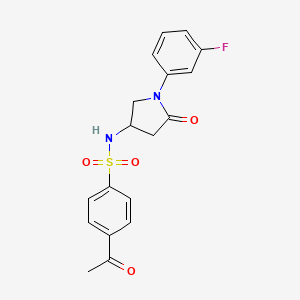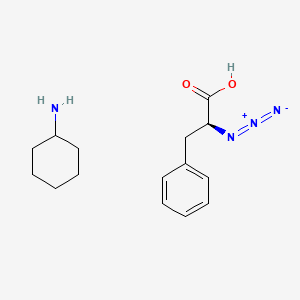
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C17H19F3O3S . It has an average mass of 360.391 Da and a monoisotopic mass of 360.100708 Da .
Molecular Structure Analysis
The molecular structure of “4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate” consists of an adamantane core with a phenyl group attached to it, which is further connected to a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 407.3±45.0 °C at 760 mmHg, and a flash point of 200.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 6.12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Highly Substituted Adamantanones Trifluoromethanesulfonic acid facilitates the formation of the adamantanone core from accessible precursors, enabling diverse functionality at the newly formed tertiary position. This versatility is pivotal in synthesizing various compounds, including those involving 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate (Jung & Lee, 2014).
Gas Transport Properties Adamantane-based polymers, notably 2,2-(4-hydroxy-phenyl) adamantane polysulfone, exhibit enhanced gas permeabilities and permselectivities compared to conventional polysulfones. This improvement underscores the significance of adamantane structures in developing advanced materials for gas separation technologies (Pixton & Paul, 1995).
Synthesis of Substituted Piperidines The conversion of quaternary pyridinium bromides to phenylpiperidines using trifluoromethanesulfonic acid showcases the utility of adamantane derivatives in synthesizing complex organic structures with specific spatial orientations of substituents (Shadrikova et al., 2016).
Nanoscale Applications Tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications exemplify the potential of adamantane derivatives in nanotechnology. These molecules, with a sulfur-containing moiety for binding to AFM tips, demonstrate the adaptability of adamantane structures for precise scientific measurements and nano-engineering (Li et al., 2003).
Material Science and Polymers
Adamantane in Liquid Crystalline Systems Utilizing adamantane as a core in synthesizing liquid crystalline and amorphous molecular systems highlights its role in creating materials with unique thermal and optical properties. These systems, which can form smectic, cholesteric, and nematic mesophases, illustrate the versatility of adamantane derivatives in materials science (Chen et al., 1995).
Polymerization and Structural Stability The ring-opening polymerization of cyclic thiocarbonates bearing adamantane units, leading to polythiocarbonates, underscores the structural stability and thermal resistance imparted by adamantane. This process reveals the contribution of adamantane derivatives to the development of durable and stable polymeric materials (Kameshima et al., 2002).
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDWLVJOHAMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)
![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)



![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)
